2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylphenyl)acetamide
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Description
2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C21H21N5O5 and its molecular weight is 423.429. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
- The study by Chikaoka et al. (2003) discusses the Mn(III)/Cu(II)-mediated oxidative radical cyclization of alpha-(Methylthio)acetamides leading to erythrinanes, showcasing a method that could potentially be applied to the synthesis or modification of complex chemical structures similar to the compound (Chikaoka, Toyao, Ogasawara, Tamura, & Ishibashi, 2003).
Potential Antimicrobial Activities
- Bektaş et al. (2007) synthesized novel 1,2,4-Triazole derivatives and evaluated their antimicrobial activities, highlighting the importance of such compounds in developing new antimicrobial agents. This suggests potential research applications of the compound in the field of antimicrobial research (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Enzymatic Modification for Antioxidant Capacity
- Adelakun et al. (2012) investigated the enzymatic modification of 2,6-dimethoxyphenol for the synthesis of dimers with high antioxidant capacity. This study highlights the potential of enzymatic processes to enhance the biological activities of phenolic compounds, suggesting a possible area of research for modifying or understanding the antioxidant potential of complex compounds like the one (Adelakun, Kudanga, Green, Roes-Hill, & Burton, 2012).
Cholinesterase Inhibition Studies
- Riaz et al. (2020) conducted cholinesterase inhibition and molecular docking studies on new N-aryl derivatives of 1,2,4-triazole, providing insights into the potential therapeutic applications of such compounds in neurodegenerative diseases. This suggests that compounds with similar structural motifs could be researched for their neuroprotective effects (Riaz, Iftikhar, Saleem, Aziz‐ur‐Rehman, Hussain, Rehmat, Afzal, Khawar, Ashraf, & al-Rashida, 2020).
Antitumor Activity
- Al-Suwaidan et al. (2016) explored the synthesis, antitumor activity, and molecular docking study of novel 3-benzyl-4(3H)quinazolinone analogues, indicating the potential of such compounds in cancer research. The structural complexity and functional groups present in compounds like the queried one may render them suitable for antitumor activity studies (Al-Suwaidan, Abdel-Aziz, Shawer, Ayyad, Alanazi, El-Morsy, Mohamed, Abdel-Aziz, El-Sayed, & El-Azab, 2016).
properties
IUPAC Name |
2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O5/c1-12-4-6-13(7-5-12)22-17(27)11-25-19-18(23-24-25)20(28)26(21(19)29)14-8-9-15(30-2)16(10-14)31-3/h4-10,18-19H,11H2,1-3H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTGUKQLJAWQCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)OC)OC)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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